Sustained IOP Reduction and Prodrug Inactivity
In C57BL/6J normotensive mice, once-daily topical administration of 0.4% foslevcromakalim (QLS-101) resulted in a sustained intraocular pressure (IOP) reduction of 4.8 ± 0.7 mmHg (P < 0.0001) that was maintained for a full 24 hours. In contrast, a lower concentration of 0.2% QLS-101 produced a smaller reduction of 2.1 ± 0.4 mmHg (P < 0.01) with attenuation of effect noted by 23 hours post-dose [1]. Critically, QLS-101 itself failed to induce KATP channel activity in HEK-293 cells stably expressing human Kir6.2/SUR2B subunits, directly confirming its identity as an inactive prodrug that requires in vivo conversion [2].
| Evidence Dimension | Sustained IOP reduction (Δ mmHg) after once-daily topical dosing |
|---|---|
| Target Compound Data | 0.4% QLS-101: 4.8 ± 0.7 mmHg reduction sustained for 24 hours |
| Comparator Or Baseline | 0.2% QLS-101: 2.1 ± 0.4 mmHg reduction with attenuation by 23h |
| Quantified Difference | 2.3 mmHg greater reduction with 24-hour sustainability vs. <24-hour duration at lower dose |
| Conditions | C57BL/6J mice; IOP measured via handheld rebound tonometry |
Why This Matters
The 24-hour sustained IOP reduction with 0.4% QLS-101 demonstrates a clinically relevant duration of action that enables once-daily dosing, a key advantage for glaucoma therapy compliance.
- [1] Pervan-Steel CL, et al. Ocular Hypotensive Properties and Biochemical Profile of QLS-101, a Novel ATP-Sensitive Potassium (KATP) Channel Opening Prodrug. Invest Ophthalmol Vis Sci. 2022;63(4):26. View Source
- [2] Pervan-Steel CL, et al. Ocular Hypotensive Properties and Biochemical Profile of QLS-101, a Novel ATP-Sensitive Potassium (KATP) Channel Opening Prodrug. Invest Ophthalmol Vis Sci. 2022;63(4):26. View Source
